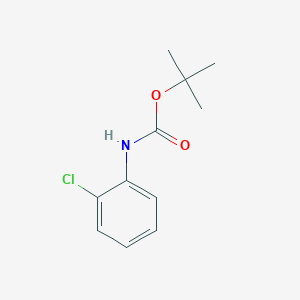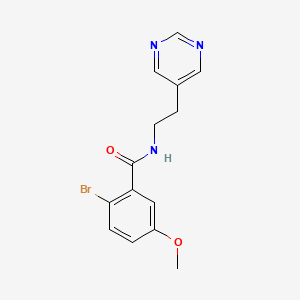
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid is an organic compound with the molecular formula C16H15NO4. This compound features a benzoic acid moiety linked to a pyrrole ring, which is substituted with two formyl groups and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Wirkmechanismus
Target of Action
The primary targets of the compound 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in the synthesis of fatty acids and nucleic acids respectively, which are essential for cell growth and replication.
Mode of Action
The compound interacts with its targets by binding to the active sites of the Enoyl ACP Reductase and DHFR enzymes . This binding interaction inhibits the normal function of these enzymes, leading to disruption in the synthesis of fatty acids and nucleic acids.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis pathway and the folate pathway respectively. The disruption in these pathways leads to a decrease in the production of essential components required for cell growth and replication .
Result of Action
The result of the compound’s action is the inhibition of cell growth due to the disruption in the synthesis of fatty acids and nucleic acids . This makes the compound potentially useful in situations where the inhibition of cell growth is desired, such as in the treatment of bacterial infections or cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives under acidic conditions to form the intermediate compound. This intermediate is then subjected to formylation reactions using reagents such as Vilsmeier-Haack reagent to introduce the formyl groups at the 3 and 4 positions of the pyrrole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 4-((3,4-dicarboxy-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid.
Reduction: 4-((3,4-dihydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,5-dimethylpyrrol-1-yl)benzoic acid: Lacks the formyl groups, making it less reactive in certain chemical reactions.
3,4-diformylbenzoic acid: Lacks the pyrrole ring, resulting in different chemical and biological properties.
2,5-dimethylpyrrole: A simpler structure that serves as a precursor in the synthesis of more complex compounds.
Uniqueness
4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid is unique due to the presence of both formyl and benzoic acid groups attached to a pyrrole ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research .
Eigenschaften
IUPAC Name |
4-[(3,4-diformyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-14(8-18)15(9-19)11(2)17(10)7-12-3-5-13(6-4-12)16(20)21/h3-6,8-9H,7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKKZBJIUBVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805127.png)
![2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B2805128.png)




![[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2805135.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2805136.png)

![3-chloro-5-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B2805142.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2805147.png)
![[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2805148.png)
![1-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-indol-3-yl)urea](/img/structure/B2805149.png)
